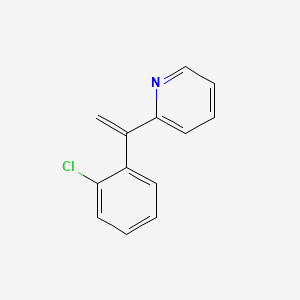
Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-(1-(2-chlorophenyl)ethenyl)-: is an organic compound with the molecular formula C13H10ClN and a molecular weight of 215.68 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- can be achieved through various methods. One common approach involves the condensation of 2-chlorobenzaldehyde with 2-vinylpyridine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or alkylated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 2-(1-(4-chlorophenyl)ethenyl)-
- Pyridine, 2-ethenyl-
- 2-Ethylpyridine
- 2-Ethynylpyridine
Comparison: Pyridine, 2-(1-(2-chlorophenyl)ethenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
74309-55-0 |
|---|---|
Molekularformel |
C13H10ClN |
Molekulargewicht |
215.68 g/mol |
IUPAC-Name |
2-[1-(2-chlorophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10ClN/c1-10(13-8-4-5-9-15-13)11-6-2-3-7-12(11)14/h2-9H,1H2 |
InChI-Schlüssel |
BLHXHLXLRDYKJM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1Cl)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


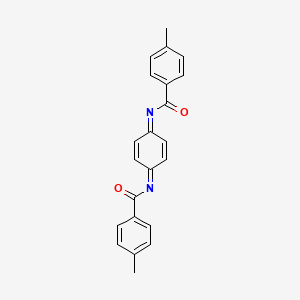
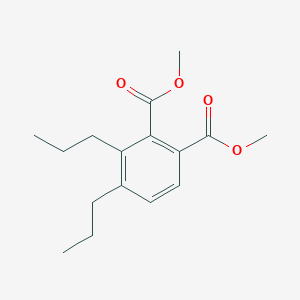

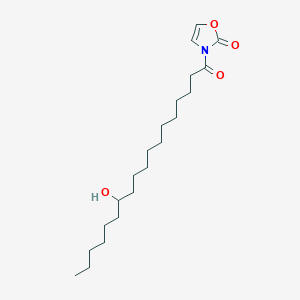

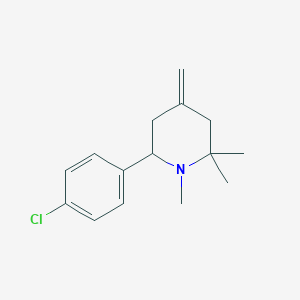
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

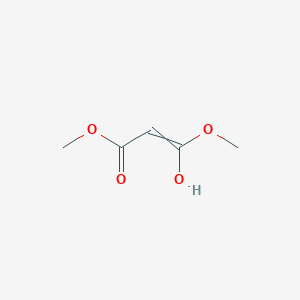
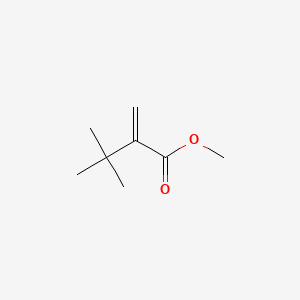
![N-[Hydroxy(phenyl)carbamothioyl]benzamide](/img/structure/B14444358.png)
![Dodecanoic acid, 12-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14444362.png)
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14444371.png)

